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1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one

Cat. No.: B2735904
CAS No.: 2361645-24-9
M. Wt: 202.051
InChI Key: BNVSZICZVSPQNP-UHFFFAOYSA-N
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Description

Significance within Halogenated Pyrrole (B145914) Chemistry

Halogenation is a powerful tool for modifying the chemical and physical properties of organic molecules. In pyrrole chemistry, the introduction of halogens, particularly bromine, plays a crucial role in directing subsequent reactions and enhancing biological activity.

The pyrrole ring is inherently electron-rich and thus highly reactive toward electrophiles, with substitution typically occurring at the C2 (α) position. researchgate.netsemanticscholar.org The introduction of a bromine atom onto the pyrrole ring significantly alters its electronic landscape. Bromine acts as an electron-withdrawing group through induction, which deactivates the ring to some extent against further electrophilic attack. nih.gov This deactivation can be beneficial, preventing unwanted side reactions and polymerization that are common with unsubstituted pyrroles. researchgate.net

Furthermore, the position of the bromine atom is critical. In the target molecule, the presence of an electron-withdrawing acyl group at the C2 position directs subsequent bromination to the C4 position. nih.gov The carbon-bromine bond itself can serve as a synthetic handle for cross-coupling reactions, allowing for the introduction of more complex substituents, although it is noted that the bromine group in brominated pyrroles is not easily displaced by nucleophiles. mdpi.com

The study of pyrroles and their derivatives dates back more than a century. researchgate.net Classic methods for constructing the pyrrole ring, such as the Knorr, Paal-Knorr, and Hantzsch syntheses, have been foundational in organic chemistry and often utilize ketone precursors. researchgate.netorganic-chemistry.org Over the years, synthetic methodology has evolved to include a wide range of new techniques, from reactions utilizing novel catalysts to efficient one-pot, multi-component procedures that provide access to highly functionalized pyrroles. organic-chemistry.org

Substituted pyrroles are integral to numerous fields. They form the core of many pharmaceutical agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. researchgate.net In materials science, pyrrole derivatives are precursors to conductive polymers and functional dyes. The continuous development of synthetic routes to substituted pyrroles underscores their enduring importance.

Importance of Pyrrolyl Ketones in Organic Synthesis

Acyl groups, such as the propan-1-one moiety, are among the most important functional groups in organic synthesis. When attached to a pyrrole ring, a ketone group serves both to modulate the ring's reactivity and to act as a versatile point for further molecular elaboration.

The propan-1-one group is an acyl substituent attached to the C2 position of the pyrrole ring. As a carbonyl-containing group, it is strongly electron-withdrawing. This property has a significant impact on the pyrrole ring:

Deactivation: It reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than an unsubstituted pyrrole.

Stabilization: The deactivation helps to stabilize the pyrrole ring, particularly under acidic conditions where pyrrole itself tends to polymerize.

Directing Effect: As an electron-withdrawing group at the C2 position, it directs incoming electrophiles primarily to the C4 position, which is consistent with the structure of 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one.

Table 1: Properties of the Propan-1-one Functional Group

Property Description
Functional Group Propanoyl (Propionyl)
Formula -C(O)CH₂CH₃
Electronic Effect Electron-withdrawing (both inductive and resonance effects)
Reactivity The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The α-protons (on the CH₂ group) are acidic.
Synthetic Utility Can be converted to alcohols (via reduction), amines (via reductive amination), alkanes (via Wolff-Kishner or Clemmensen reduction), and other functional groups.

Pyrrolyl ketones are highly valuable as precursors and building blocks in the synthesis of more complex molecules. The dual functionality of the pyrrole ring and the ketone group allows for a wide range of chemical transformations. The pyrrole nucleus itself is a recognized "privileged scaffold" in medicinal chemistry, appearing in many bioactive compounds. researchgate.net

The ketone moiety provides a reactive site for constructing larger molecular architectures. For instance, it can undergo condensation reactions to form larger heterocyclic systems or be used as a handle to attach side chains. Pyrrole-based compounds are used as key intermediates in the synthesis of molecules designed to interact with biological targets, such as DNA minor-groove binders. scbt.com

Review of Related Bromopyrrole Derivatives in Academic Research

To understand the potential significance of this compound, it is useful to review the research on related bromopyrrole derivatives. These compounds are found in nature and have been synthesized in the laboratory for various applications, particularly in pharmacology.

Marine organisms, especially sponges, are a prolific source of bromopyrrole alkaloids. nih.gov These natural products exhibit a remarkable diversity of structures and biological activities. For example, oroidin (B1234803), a well-known marine alkaloid, and its derivatives have been extensively studied for their anti-biofilm, antimicrobial, and anticancer properties. cymitquimica.com Many of these natural products share a common 2-aminoimidazole moiety linked to a brominated pyrrole core.

Inspired by these natural products, synthetic chemists have developed novel bromopyrrole derivatives. Halogen-substituted pyrrole-2-carboxamides have been synthesized and shown to be potent inhibitors of bacterial DNA gyrase, highlighting their potential as antibacterial agents. organic-chemistry.org Research into the specific bromination of pyrrole-2-carboxaldehydes and related esters has provided routes to various brominated isomers, which serve as versatile intermediates for further synthesis. mdpi.com The study of compounds like 4-bromo-2-formyl-1-tosyl-1H-pyrrole has been important for developing building blocks for larger, complex molecules like dipyrrins and porphyrins. nih.gov

Table 2: Examples of Bromopyrrole Derivatives in Academic Research

Compound Name Source/Type Research Focus / Application
Oroidin Natural (Marine Sponge) Anti-biofilm, antimicrobial, anticancer activities. cymitquimica.com
Dibromophakellin Natural (Marine Sponge) Anti-biofilm and other biological activities. cymitquimica.com
4,5-Dibromopyrrole-2-carboxylic acid Natural (Marine Sponge) Common building block in marine alkaloids. scbt.com
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one Synthetic Chemical intermediate.
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one Synthetic Chemical intermediate for research applications.
4-Bromo-2-formyl-1-tosyl-1H-pyrrole Synthetic Intermediate in the synthesis of dipyrrins and porphyrins. nih.gov

The extensive research into these related compounds underscores the chemical and biological importance of the bromopyrrole motif. The specific combination of a bromo substituent and a propanoyl group in this compound makes it a well-defined building block for the exploration of new chemical space and the development of novel functional molecules.

Overview of Marine Natural Products Featuring Bromopyrrole Scaffolds

Marine organisms, especially sponges from genera such as Agelas and Axinella, are prolific producers of secondary metabolites, many of which feature a bromopyrrole scaffold. nih.govnih.gov These bromopyrrole alkaloids are a significant class of marine natural products, with over 160 distinct compounds identified to date. nih.gov They exhibit a remarkable diversity in their chemical structures and are often involved in the chemical defense mechanisms of the host organisms.

A foundational molecule for many of these compounds is oroidin, first isolated from the marine sponge Agelas oroides. nih.govrmutsv.ac.th The structural framework of oroidin, which consists of a 4,5-dibromopyrrole-2-carboxamide unit linked to a 2-aminoimidazole moiety, serves as a building block for a wide array of more complex derivatives. nih.govresearchgate.net These derivatives arise from various chemical transformations of the oroidin skeleton, including cyclizations, dimerizations, and modifications to the side chains. rmutsv.ac.th This structural diversification leads to a wide range of biological activities, which has made these compounds a subject of extensive research.

Examples of these natural products include linear monomers like hymenidin, polycyclic derivatives such as stevensine, and dimeric structures like sceptrin. nih.gov The structural variety also extends to compounds that lack the imidazole (B134444) ring but retain the core bromopyrrole unit, as well as molecules where the amide linkage is replaced by an ester. nih.gov The consistent discovery of new bromopyrrole alkaloids, such as the agelamadins and disparamides from Agelas species, underscores the rich chemical diversity of marine sponges. nih.govacs.org

Table 1. Examples of Marine Natural Products with Bromopyrrole Scaffolds
Compound NameStructural ClassKey Structural FeaturesNatural Source (Genus)
OroidinOroidin-like Monomer4,5-Dibromopyrrole-2-carboxamide linked to a 2-aminoimidazole groupAgelas
HymenidinOroidin-like MonomerSimilar to oroidin, often with variations in the side chain or imidazole ringAxinella
StevensinePolycyclic Oroidin DerivativeCyclized oroidin structure, forming an additional ring systemAxinella
SceptrinOroidin-like DimerDimeric structure formed from two oroidin-related unitsAgelas
Agelamadin CHybrid AlkaloidHybrid structure of oroidin and 3-hydroxykynurenineAgelas

Analogues and Their Structural Divergence

The chemical structure of this compound can be systematically compared to its analogues to understand how specific structural modifications influence its properties. An analogue is a compound that is structurally similar to another but differs in a specific component, such as the absence or presence of a functional group or a change in the carbon skeleton.

A direct analogue is 1-(1H-Pyrrol-1-yl)propan-1-one , which lacks the bromine atom on the pyrrole ring. nih.gov This highlights the significance of halogenation, a common feature in marine natural products that often impacts the chemical reactivity and electronic properties of the molecule.

Another set of analogues can be identified by modifying the acyl chain attached to the pyrrole ring. For instance, 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one replaces the propanoyl group with a trichloroacetyl group. scbt.com This introduces three chlorine atoms on the α-carbon of the keto group, drastically altering the electronic nature and steric bulk of the side chain. Similarly, 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one features a shorter ethanone (B97240) (acetyl) side chain and also introduces a methyl group on the pyrrole nitrogen (N1 position). This N-methylation prevents the formation of hydrogen bonds involving the pyrrole N-H and can affect the molecule's conformation and intermolecular interactions.

These structural variations—ranging from the removal of a halogen to alterations in the N-substituent and the acyl side chain—define the chemical space around this compound and are crucial for systematic chemical studies.

Table 2. Structural Comparison of this compound and its Analogues
Compound NameKey Structural Differences from the Parent Compound
This compound (Parent Compound)
1-(1H-Pyrrol-1-yl)propan-1-one- Lacks the bromine atom at the C4 position.
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one- Propanoyl group is replaced by a 2,2,2-trichloroethanoyl group.
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one- Propanoyl group is replaced by an ethanoyl (acetyl) group.
  • Hydrogen on the pyrrole nitrogen is replaced by a methyl group.
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C7H8BrNO B2735904 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one CAS No. 2361645-24-9

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    1-(4-bromo-1H-pyrrol-2-yl)propan-1-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BNVSZICZVSPQNP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(=O)C1=CC(=CN1)Br
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H8BrNO
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    202.05 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthetic Methodologies and Strategies for 1 4 Bromo 1h Pyrrol 2 Yl Propan 1 One

    Retrosynthetic Analysis of the Target Compound

    Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. ias.ac.innumberanalytics.com This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions.

    The structure of 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one offers several logical points for disconnection to identify potential precursors and outline a synthetic strategy.

    C4-Br Bond Disconnection: The most straightforward disconnection is the carbon-bromine bond. This suggests that the final step in the synthesis could be a regioselective bromination of a precursor molecule, 1-(1H-pyrrol-2-yl)propan-1-one. This approach is attractive as it builds the core structure first and introduces the halogen in a late-stage functionalization step.

    C2-Acyl Bond Disconnection: Another key disconnection is the bond between the C2 position of the pyrrole (B145914) ring and the carbonyl carbon of the propanone side chain. This corresponds to a Friedel-Crafts acylation reaction in the forward direction. This disconnection leads to two precursor fragments: a pyrrole ring (or a suitable derivative) and a propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640).

    Pyrrole Ring Disconnection: A more fundamental disconnection involves breaking down the heterocyclic ring itself. This could correspond to established pyrrole syntheses, like the Paal-Knorr synthesis, which would involve condensing a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org

    Considering these possibilities, a logical synthetic plan emerges: first, the acylation of pyrrole to form the 1-(1H-pyrrol-2-yl)propan-1-one intermediate, followed by a regioselective bromination at the C4 position to yield the final target compound.

    Achieving regioselective bromination is the critical challenge in this synthesis. The pyrrole ring is highly activated towards electrophilic aromatic substitution, often leading to multiple substitutions or a mixture of isomers. vedantu.comonlineorganicchemistrytutor.com However, the substituent already present on the ring can be used to direct the position of the incoming electrophile.

    The propanone group at the C2 position is an electron-withdrawing group (EWG). In 2-substituted pyrroles, EWGs generally direct incoming electrophiles to the C4 position. acs.orgacs.org This directing effect is a consequence of the deactivation of the C3 and C5 positions, which are more electronically connected to the EWG through resonance. Therefore, the C4 position becomes the most favorable site for electrophilic attack. While this preference exists, electrophilic bromination of 2-acylpyrroles can still result in a mixture of 4-bromo and 5-bromo isomers, making the choice of reagents and reaction conditions crucial for maximizing the yield of the desired C4-substituted product. acs.org

    Direct Synthesis Routes

    Based on the retrosynthetic analysis, the most direct and common route to this compound involves the bromination of the corresponding 2-acylpyrrole.

    This pathway begins with the synthesis of the precursor 1-(1H-pyrrol-2-yl)propan-1-one, typically via Friedel-Crafts acylation of pyrrole, followed by the key bromination step.

    Pyrrole is an electron-rich five-membered heterocycle that is significantly more reactive towards electrophiles than benzene. pearson.compearson.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, increasing the electron density of the ring carbons and making them highly nucleophilic. pearson.com

    The mechanism of electrophilic substitution on pyrrole involves two main steps:

    Attack of the π-electron system on the electrophile (e.g., Br⁺) to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. pearson.com

    Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. pearson.com

    In an unsubstituted pyrrole ring, substitution preferentially occurs at the C2 (α) position because the positive charge in the resulting sigma complex can be delocalized over three atoms, including the nitrogen, leading to three resonance structures. vedantu.comonlineorganicchemistrytutor.com Attack at the C3 (β) position results in an intermediate stabilized by only two resonance structures, making it less stable and the reaction kinetically slower. onlineorganicchemistrytutor.comaklectures.com

    When an electron-withdrawing acyl group is present at the C2 position, it deactivates the ring towards electrophilic attack by pulling electron density away. This deactivation is most pronounced at the adjacent C3 and C5 positions. Consequently, the C4 position becomes the most electron-rich and kinetically favored site for electrophilic attack, leading to the formation of the 4-bromo isomer as the major product.

    The outcome of the bromination of 1-(1H-pyrrol-2-yl)propan-1-one is highly dependent on the brominating agent and the reaction conditions. The goal is to achieve monobromination with high selectivity for the C4 position.

    N-bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrroles. wikipedia.orgorganic-chemistry.org It is a solid that is easier to handle than liquid bromine and serves as a source of electrophilic bromine. masterorganicchemistry.com NBS provides a low, steady concentration of Br₂ through its reaction with trace amounts of HBr, which helps to prevent over-bromination, a common side reaction with the highly reactive pyrrole ring. masterorganicchemistry.comyoutube.com For 2-acylpyrroles, NBS typically favors the formation of the 4-bromo product.

    Molecular Bromine (Br₂) is a powerful brominating agent. Its high reactivity can lead to the formation of polybrominated byproducts and may offer lower regioselectivity compared to milder reagents. youtube.com To control the reaction, it is often used in a non-polar solvent at low temperatures.

    Tetrabutylammonium Tribromide (TBABr₃) is another brominating agent that offers advantages in handling and solubility. acs.orgacs.org While studies have shown that TBABr₃ can selectively produce 5-bromo isomers with 2-carboxamide (B11827560) pyrroles, the substitution pattern for 2-ketone pyrroles like 1-(1H-pyrrol-2-yl)propan-1-one generally still favors the C4 position, consistent with the directing effect of the acyl group. acs.org

    The table below summarizes research findings on the regioselectivity of brominating various 2-acylpyrroles, which serves as a model for the synthesis of the target compound.

    2-Acyl Pyrrole SubstrateBrominating ReagentConditionsProduct Ratio (C4-Br : C5-Br)Reference
    Pyrrole-2-ketoneTBABr₃CH₂Cl₂, rt, 1hPredominantly C4 acs.org
    Pyrrole-2-esterTBABr₃CH₂Cl₂, rt, 1h1 : 1.3 acs.org
    Pyrrole-2-carboxamideTBABr₃CH₂Cl₂, rt, 1h1 : 16 acs.orgacs.org
    Pyrrole-2-carboxamideNBSTHF, rt, 1h1 : 1.4 acs.org
    Pyrrole-2-carboxamideBr₂THF, rt, 1h1 : 1.4 acs.org

    These findings underscore that while the electronic properties of the C2-substituent are the primary driver of regioselectivity, the interplay between the substrate, reagent, and solvent is critical for optimizing the synthesis of a specific isomer like this compound. acs.org

    Acylation of 4-Bromo-1H-pyrrole

    Direct acylation of the 4-bromo-1H-pyrrole core is a straightforward approach to introduce the propanoyl group. Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C2 position. The bromine atom at the C4 position is a deactivating group, but substitution is still directed to the adjacent alpha (C5) or the other alpha (C2) position. Due to the higher reactivity of the C2 position in pyrroles, acylation is expected to occur there preferentially.

    The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic or heteroaromatic ring. byjus.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically employs an acyl chloride (like propanoyl chloride) or an acid anhydride (propanoic anhydride) as the acylating agent, with a Lewis acid catalyst to generate the highly electrophilic acylium ion. masterorganicchemistry.comstudysmarter.co.uk

    For the synthesis of this compound, 4-bromo-1H-pyrrole would be treated with propanoyl chloride and a Lewis acid such as aluminum chloride (AlCl₃). libretexts.org The mechanism involves the formation of a propanoylium ion (CH₃CH₂CO⁺) complex with the Lewis acid. This electrophile is then attacked by the electron-rich pyrrole ring, primarily at the C2 position, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the pyrrole ring and yields the desired 2-acylated product. byjus.comyoutube.com A stoichiometric amount of the Lewis acid is often required, as it complexes with the product ketone. organic-chemistry.org While this method is direct, the conditions must be carefully controlled to avoid potential polymerization or side reactions, which are common with reactive heterocycles like pyrrole.

    Table 1: Representative Conditions for Friedel-Crafts Acylation of Pyrroles

    Pyrrole SubstrateAcylating AgentLewis Acid CatalystSolventTypical OutcomeReference
    N-p-toluenesulfonylpyrroleAcyl HalidesAlCl₃DichloromethanePredominantly 3-acylation due to directing group nih.gov
    PyrroleAcid AnhydridesSnCl₄ or BF₃·OEt₂VariousPredominantly 2-acylation nih.gov
    Benzene (for comparison)Propanoyl ChlorideAlCl₃Benzene (reactant and solvent)High yield of Propiophenone byjus.com

    Organometallic strategies provide an alternative to Friedel-Crafts conditions. These methods involve the formation of a nucleophilic pyrrole species that reacts with an electrophilic acylating agent.

    A common approach involves the preparation of a pyrrole Grignard reagent. masterorganicchemistry.com Due to the acidity of the N-H proton, reacting 4-bromo-1H-pyrrole with a Grignard reagent like ethylmagnesium bromide would first deprotonate the nitrogen to form 4-bromo-1H-pyrrol-1-ylmagnesium bromide. This N-metallated species can then be acylated. While N-acylation is possible, C-acylation at the 2-position is often observed.

    Alternatively, a more regioselective method involves halogen-metal exchange or direct lithiation. Treatment of a protected (e.g., N-tosyl) 2,4-dibromopyrrole with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures can selectively replace the bromine at the C2 position with lithium. sci-hub.se This 2-lithiated pyrrole intermediate is a potent nucleophile that can then react with an acylating agent such as propanoyl chloride to install the propanoyl group at the C2 position. Subsequent removal of the N-protecting group would yield the final product.

    Table 2: Key Steps in Organometallic Acylation Strategy

    StepReagentsIntermediate FormedPurposeReference
    1. Protection (Optional)Tosyl chloride, NaHN-Tosyl-4-bromo-1H-pyrroleProtects the N-H proton, improves solubility and stability. nih.gov
    2. Metallationn-BuLi or t-BuLi, THF, -78 °C2-Lithio-4-bromo-N-tosylpyrroleCreates a nucleophilic carbon at the C2 position. sci-hub.se
    3. AcylationPropanoyl chloride1-(4-Bromo-1-tosyl-1H-pyrrol-2-yl)propan-1-oneIntroduces the propanoyl group. vaia.com
    4. DeprotectionNaOH or other baseThis compoundRemoves the protecting group to yield the final product. nih.gov

    Cyclization Reactions Incorporating Brominated Precursors

    Instead of functionalizing an existing pyrrole ring, the target molecule can be constructed by forming the ring from acyclic precursors that already contain the necessary bromine and propanoyl functionalities or their precursors.

    The Paal-Knorr synthesis is a powerful and widely used method for preparing substituted pyrroles, furans, and thiophenes. wikipedia.orgresearchgate.net The synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or mildly acidic conditions. organic-chemistry.orgresearchgate.net

    To synthesize this compound via this route, a hypothetical precursor, 3-bromoheptane-2,5-dione, would be required. The cyclization of this brominated 1,4-diketone with ammonia (e.g., from ammonium (B1175870) acetate) would, in principle, yield the target molecule. wikipedia.org The main challenge in this approach is the synthesis of the specific, unsymmetrically brominated 1,4-diketone precursor, which may itself require a multi-step synthesis. nih.gov Variants of the Paal-Knorr synthesis using microwave assistance have been shown to improve reaction times and yields for polysubstituted pyrroles. researchgate.netorganic-chemistry.org

    Annulation reactions that form the pyrrole ring are another viable strategy. The Hantzsch pyrrole synthesis, for example, involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. While versatile, assembling the specific substitution pattern of this compound would require carefully chosen and potentially complex starting materials.

    A more relevant approach involves the reaction between enamines and α-bromo ketones. nih.gov For instance, an enamine derived from a β-keto ester could react with an α-bromo ketone. Subsequent cyclization and elimination would form the pyrrole ring. The synthesis of α-bromo ketones is readily achieved by the acid-catalyzed bromination of the corresponding ketone. libretexts.orgmasterorganicchemistry.com This strategy offers a modular approach to constructing highly functionalized pyrroles. nih.govorganic-chemistry.org

    Convergent and Divergent Synthetic Pathways

    The synthesis of this compound can be viewed from the perspective of convergent and divergent strategies, which are important concepts in planning complex syntheses.

    A divergent synthesis , in contrast, starts from a common intermediate that is then used to generate a library of structurally related compounds. This compound is an excellent candidate for a divergent starting point. The ketone functionality can be modified through reactions such as reduction, oxidation (e.g., Baeyer-Villiger), or conversion to an imine. Simultaneously, the bromine atom at the C4 position can be used as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents onto the pyrrole ring. This allows for the rapid generation of a diverse set of analogs from a single, advanced intermediate.

    Functional Group Interconversions on Related Bromopyrrole Derivatives

    Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another on a molecule that already possesses the core scaffold. vanderbilt.edu In the context of this compound, this approach would start with a readily available bromopyrrole derivative, which is then chemically modified to introduce the propanoyl group at the C2 position.

    One plausible route begins with a precursor like ethyl 4-bromopyrrole-2-carboxylate. This intermediate can be synthesized by brominating 2-trichloroacetylpyrrole, followed by esterification. richmond.edu From this bromopyrrole ester, a series of interconversions can be planned. For instance, the ester group at C2 could be hydrolyzed to a carboxylic acid, which is then converted to the desired propanone via reaction with an organometallic reagent like propyllithium, or through a Weinreb amide intermediate to prevent over-addition.

    Another FGI strategy involves the manipulation of other acyl groups. For example, a formyl group (aldehyde) at the C2 position of a 4-bromopyrrole can serve as a handle for chain extension. richmond.edu A Grignard reaction with ethylmagnesium bromide would yield a secondary alcohol, which can then be oxidized to the target propanone. This highlights the synthetic flexibility that FGI offers, allowing for the introduction of various functionalities late in the synthetic sequence. richmond.edu

    These transformations are summarized in the table below, illustrating hypothetical FGI pathways on a 4-bromopyrrole scaffold.

    Starting MaterialReagentsIntermediate ProductFinal Step
    Ethyl 4-bromopyrrole-2-carboxylate1. LiOH, H₂O/THF 2. SOCl₂ 3. Propylzinc chloride, Pd catalyst4-Bromo-1H-pyrrole-2-carbonyl chlorideAcylation
    4-Bromo-1H-pyrrole-2-carbaldehyde1. Ethylmagnesium bromide, THF 2. H₃O⁺1-(4-Bromo-1H-pyrrol-2-yl)propan-1-olOxidation (e.g., PCC, DMP)
    4-Bromo-2-cyanopyrrole1. Ethylmagnesium bromide, Et₂O 2. H₃O⁺ (hydrolysis)Iminopyrrole intermediateHydrolysis

    This table presents plausible, hypothetical synthetic routes based on established chemical principles.

    Chemo- and Regioselective Transformations of Poly-Substituted Pyrroles

    When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity is paramount. Polysubstituted pyrroles present this challenge, as the pyrrole ring itself has reactive positions (e.g., C2, C3, C5, and the N-H bond), in addition to the reactivity of its substituents. researchgate.net

    For a target like this compound, a key challenge is the selective functionalization of specific positions on the pyrrole ring. For example, electrophilic substitution reactions on pyrrole are highly facile, but controlling the position of substitution in a polysubstituted ring requires careful consideration of the directing effects of the existing groups. researchgate.net The bromo group at C4 and the acyl group at C2 are both electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic substitution and directs incoming electrophiles to the C5 position.

    Conversely, reactions can be designed to selectively target one functional group while leaving others untouched. For instance, the oxidation of a formyl group to a carboxylic acid can be achieved regioselectively in the presence of other sensitive groups on a dichloropyrrole derivative. researchgate.net Similarly, the propanone side chain of the target molecule could potentially be reduced to an alcohol using a mild reducing agent like sodium borohydride (B1222165), without affecting the bromo-substituent or the aromaticity of the pyrrole ring.

    The choice of solvent can also play a crucial role in directing selectivity. Studies on the bromination of 2,5-bis(2-thienyl)pyrrole have shown that the reaction preferentially occurs at the β-position of the pyrrole ring over the more typically reactive α-position of the thiophene (B33073) rings, a selectivity that is influenced by the solvent system used. rsc.org This principle could be applied to selectively protect or functionalize a specific position on a pyrrole intermediate before introducing the bromo or propanoyl groups.

    Optimization and Scale-Up Considerations

    Moving a synthetic route from a laboratory-scale experiment to a larger, more practical scale requires significant optimization. This process focuses on improving efficiency, reducing costs, ensuring safety, and minimizing environmental impact.

    Catalytic Approaches in Pyrrole Synthesis

    Catalysis is fundamental to modern organic synthesis, offering pathways to construct complex molecules with high efficiency and selectivity. organic-chemistry.org The core of this compound is the pyrrole ring, and its synthesis is often the primary focus for catalytic improvement. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a classic and highly atom-economical method for forming pyrroles. rgmcet.edu.inwikipedia.org

    Numerous catalysts have been developed to enhance the efficiency of the Paal-Knorr reaction under milder conditions. These include:

    Lewis Acids: Catalysts like bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), scandium triflate (Sc(OTf)₃), and iron(III) chloride (FeCl₃) have been shown to effectively promote the reaction, often in greener solvents like water or even under solvent-free conditions. researchgate.net

    Solid Acid Catalysts: Heterogeneous catalysts such as montmorillonite (B579905) clays, silica-supported acids (e.g., silica (B1680970) sulfuric acid), and various aluminas offer advantages like operational simplicity, high yields, reduced reaction times, and easy recovery and reusability of the catalyst. mdpi.com

    Transition Metals: Cobalt, zinc, titanium, and palladium-based catalysts have also been employed in various pyrrole syntheses, enabling reactions with broader substrate scopes and functional group tolerance. nih.govresearchgate.net

    For the synthesis of the target molecule, a Paal-Knorr approach would involve a precursor like 3-bromo-2,5-heptanedione reacting with ammonia. A suitable catalyst would be crucial to drive this reaction efficiently and with high yield.

    Catalyst TypeExampleTypical ConditionsAdvantages
    Lewis AcidIron(III) chlorideWater, 60 °CInexpensive, green solvent
    Solid AcidCATAPAL 200 (Alumina)Solvent-free, 60 °CReusable, high yield, simple workup mdpi.com
    HeterogeneousCobalt on Nitrogen-doped GrapheneSolvent-free, H₂ or HCOOHHigh functional group tolerance, reusable nih.gov

    Green Chemistry Principles in Synthetic Design

    Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnumberanalytics.com Applying these principles to the synthesis of this compound would involve several key considerations.

    Atom Economy: The Paal-Knorr synthesis is inherently green in this regard, as its only byproduct is water. rgmcet.edu.in

    Safer Solvents: Traditional organic syntheses often use volatile and toxic organic solvents. Green alternatives include using water, ionic liquids, or deep eutectic solvents. numberanalytics.com Many modern Paal-Knorr modifications are designed to work in water or under solvent-free conditions, significantly reducing environmental impact. mdpi.comrasayanjournal.co.in

    Use of Renewable Feedstocks: While not always feasible for complex targets, designing a synthesis from bio-based starting materials is a core principle of green chemistry.

    Catalysis: As discussed previously, using recyclable heterogeneous catalysts minimizes waste compared to stoichiometric reagents that are consumed in the reaction. nih.gov

    A "green" synthetic design for the target compound would prioritize a solvent-free, catalytically driven Paal-Knorr condensation, potentially assisted by microwave energy to minimize reaction time and energy use.

    Yield and Purity Enhancement Techniques

    Maximizing the yield of a pure product is a central goal of synthetic optimization. Several techniques can be employed to achieve this.

    Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, and solvent can have a profound impact on yield. For catalytic reactions, the catalyst loading is a critical parameter; using too little may result in slow or incomplete conversion, while an excess can sometimes lead to side reactions or be economically wasteful. researchgate.net

    Purification Methods: While a well-optimized reaction minimizes byproduct formation, purification is almost always necessary. Recrystallization is an effective method for obtaining highly pure crystalline solids, assuming a suitable solvent can be found. For non-crystalline products or complex mixtures, column chromatography is the most powerful tool for separating the desired compound from impurities.

    For the synthesis of this compound, a final purification step, likely involving either recrystallization from a suitable solvent system or silica gel chromatography, would be essential to isolate the product in high purity.

    Advanced Spectroscopic and Structural Characterization of 1 4 Bromo 1h Pyrrol 2 Yl Propan 1 One

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Without experimental spectra, a detailed analysis of the NMR characteristics of 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one remains speculative. A hypothetical analysis would involve the interpretation of proton and carbon environments, their couplings, and spatial relationships.

    ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

    A definitive assignment of proton chemical shifts and their corresponding coupling constants is not possible without experimental data.

    ¹³C NMR Spectral Analysis for Hybridization and Substituent Effects

    Specific chemical shifts for the carbon atoms in this compound, which would confirm their hybridization and illustrate the electronic effects of the bromo and propanoyl substituents on the pyrrole (B145914) ring, are not available.

    2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Elucidation

    The application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial in confirming the connectivity of the molecule. However, no such experimental data has been reported.

    Variable Temperature NMR for Conformational Studies

    Studies using variable temperature NMR to investigate the conformational dynamics, such as restricted rotation around the bond connecting the propanoyl group and the pyrrole ring, have not been found in the reviewed literature.

    Infrared (IR) and Raman Spectroscopy

    Vibrational Modes of the Carbonyl Group and Pyrrole Ring

    The characteristic vibrational frequencies for the carbonyl group and the pyrrole ring of this compound, which would be identifiable through IR and Raman spectroscopy, are not documented.

    Analysis of Hydrogen Bonding Interactions (N-H stretch)

    Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. In the case of this compound, the molecule possesses both a hydrogen bond donor (the pyrrole N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This arrangement strongly favors the formation of intermolecular hydrogen bonds. longdom.orglongdom.org

    In the solid state or in concentrated solutions, 2-acylpyrroles typically form centrosymmetric dimers through dual N-H···O=C hydrogen bonds. longdom.org This interaction leads to a characteristic shift in the vibrational frequency of the N-H bond. For amines and related N-H containing heterocycles, the stretching vibration of a "free" (non-hydrogen-bonded) N-H group typically appears in the region of 3300-3500 cm⁻¹. However, when the N-H group participates in a hydrogen bond, the bond is weakened, and its stretching frequency shifts to a lower wavenumber (a redshift), often accompanied by significant peak broadening. utdallas.edu For this compound, the N-H stretching band is expected to appear in the 3100-3300 cm⁻¹ range, indicating the presence of strong intermolecular hydrogen bonding in the condensed phase. The specific position and shape of this band provide valuable information about the strength and nature of these supramolecular interactions.

    Expected Spectroscopic Data for N-H Stretching
    Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Appearance
    N-H Stretch (Free)Pyrrole N-H~3400 - 3500Sharp, medium intensity
    N-H Stretch (H-Bonded)Pyrrole N-H~3100 - 3300Broad, strong intensity

    Mass Spectrometry for Molecular Structure and Fragmentation

    Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.

    High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements of a molecule, typically to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound, with the molecular formula C₇H₈BrNO, HRMS is crucial for confirming its elemental composition. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2), which further aids in structural confirmation.

    Theoretical Exact Mass Data for this compound
    Molecular FormulaIsotopologueTheoretical Exact Mass (Da)
    C₇H₈BrNOC₇H₈⁷⁹BrNO200.98436
    C₇H₈⁸¹BrNO202.98231

    Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation is largely dictated by the propanone side chain attached to the pyrrole ring. nih.gov

    The most probable fragmentation pathways involve α-cleavage, a characteristic fragmentation of ketones. libretexts.org This can occur on either side of the carbonyl group:

    Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the carbonyl carbon and the ethyl group results in the formation of a stable acylium ion. This is often a dominant fragmentation pathway.

    Loss of a propanoyl radical (•COC₂H₅): Cleavage of the C-C bond between the pyrrole ring and the carbonyl group.

    Loss of the bromopyrrole radical: Formation of the propanoyl cation.

    Subsequent fragmentation of the resulting ions, particularly the bromopyrrole-containing fragments, can provide further structural confirmation.

    Plausible MS/MS Fragmentation Pathways and Expected Product Ions
    Precursor Ion [M+H]⁺ (m/z)Neutral LossProposed Product Ion StructureProduct Ion (m/z)
    201.99/203.99•C₂H₅ (29 Da)[4-Bromo-1H-pyrrol-2-yl-C≡O]⁺172.95/174.95
    201.99/203.99C₄H₃BrN• (159.95 Da)[CH₃CH₂C≡O]⁺57.03

    X-ray Crystallography for Solid-State Structure Determination

    While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related brominated pyrrole derivatives allows for a reliable prediction of its solid-state structural characteristics. nih.govresearchgate.net

    Based on crystallographic data from similar small organic molecules, particularly other substituted pyrroles, the compound is likely to crystallize in a centrosymmetric monoclinic or a non-centrosymmetric orthorhombic system. nih.govresearchgate.netmdpi.com Common space groups for such compounds include P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). The unit cell parameters would be dependent on the specific crystal packing adopted by the molecules, which is influenced by the intermolecular N-H···O hydrogen bonds.

    Comparison of Crystallographic Data from Structurally Related Compounds
    CompoundCrystal SystemSpace GroupReference
    4-Bromo-1H-pyrrole-2-carboxylic acidMonoclinicP2₁/c nih.gov
    ((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferroceneMonoclinicP2₁/c researchgate.net
    2-chloro-1-(1H-pyrrol-2-yl)ethan-1-oneOrthorhombicP2₁2₁2₁ mdpi.com

    The molecular geometry of this compound is expected to feature a planar pyrrole ring. The propanone substituent is also likely to be largely coplanar with the ring to maximize conjugation, a feature common in 2-acylpyrroles. longdom.org The bond lengths and angles within the bromopyrrole core are anticipated to be consistent with those of other structurally characterized pyrrole derivatives. The C-Br bond length is expected to be approximately 1.85-1.90 Å. The C=O bond of the ketone will be around 1.22 Å, and the C-N bonds within the pyrrole ring will exhibit lengths intermediate between single and double bonds, indicative of their aromatic character. Torsional angles would define the orientation of the propanone group relative to the pyrrole ring.

    Expected Bond Lengths and Angles Based on Analogous Structures
    ParameterAtoms InvolvedExpected Value
    Bond LengthC-Br~1.87 Å
    Bond LengthC=O~1.22 Å
    Bond LengthN-C (pyrrole)~1.37 Å
    Bond LengthC-C (pyrrole-carbonyl)~1.45 Å
    Bond AngleC-C-C (propanone)~118°
    Bond AngleC-N-C (pyrrole)~108°
    Torsional AngleN-C-C=O~0° or ~180° (for planarity)

    Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

    The presence of a hydrogen bond donor (the N-H group of the pyrrole ring) and acceptors (the carbonyl oxygen and the bromine atom), along with the aromatic pyrrole ring, allows for a variety of intermolecular interactions.

    Halogen Bonding: The bromine atom on the pyrrole ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.org In the case of this compound, the bromine atom could potentially form a halogen bond with the carbonyl oxygen or the nitrogen atom of a neighboring molecule. The ability of halogen atoms to act as hydrogen bond acceptors is also a recognized phenomenon. acs.org While less common, Cl···Cl interactions have been observed in related chlorinated pyrrole derivatives, suggesting that Br···Br or Br···N/O interactions could play a role in the solid-state structure of the title compound. mdpi.com

    Interaction TypeDonorAcceptorPotential Motif
    Hydrogen BondingN-H (pyrrole)O=C (propanone)Dimer or Chain
    Hydrogen BondingC-H (pyrrole/alkyl)O=C, BrChain or Network
    Halogen BondingC-BrO=C, N (pyrrole)Chain or Network
    π-π StackingPyrrole RingPyrrole RingStacked Aggregates

    Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Studies

    UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

    Electronic Transitions and Absorption Maxima

    Organic molecules containing chromophores, which are functional groups with valence electrons of low excitation energy, absorb light in the UV-Vis region. shu.ac.uk The spectrum of this compound is expected to be characterized by electronic transitions involving the π electrons of the pyrrole ring and the n (non-bonding) electrons of the carbonyl oxygen.

    The key electronic transitions anticipated for this molecule are:

    π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk Conjugated systems, such as the pyrrole ring, exhibit these transitions. These are typically high-intensity absorptions. The conjugation of the carbonyl group with the pyrrole ring can shift the absorption maximum to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq

    n → π* transitions: This transition involves moving an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. shu.ac.uk These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uklibretexts.org

    The absorption maxima (λmax) are influenced by the solvent polarity. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (or blue) shift, moving the absorption to a shorter wavelength. shu.ac.ukuobabylon.edu.iq This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent. Conversely, π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity. shu.ac.uk

    Transition TypeInvolved OrbitalsExpected Relative IntensityEffect of Increasing Solvent Polarity
    π → ππ (pyrrole, C=O) → π (pyrrole, C=O)High (ε ≈ 1,000-10,000 L mol⁻¹ cm⁻¹)Bathochromic Shift (Red Shift)
    n → πn (C=O) → π (pyrrole, C=O)Low (ε ≈ 10-100 L mol⁻¹ cm⁻¹)Hypsochromic Shift (Blue Shift)

    Electronic Circular Dichroism (ECD) for Chiral Derivatives or Conformational Analysis

    Electronic Circular Dichroism (ECD) is a spectroscopic technique applicable to chiral molecules. Since this compound is an achiral molecule, it will not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution on the propanone chain, the resulting enantiomers would produce mirror-image ECD spectra. ECD spectroscopy could then be used to determine the absolute configuration of the chiral derivative and to study its conformational preferences in solution.

    Chemical Reactivity and Derivatization of 1 4 Bromo 1h Pyrrol 2 Yl Propan 1 One

    Reactions Involving the Pyrrole (B145914) Ring

    The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the most synthetically valuable transformations often involve the C-Br bond, which can be readily functionalized through various transition metal-catalyzed cross-coupling reactions.

    The bromine atom at the C4 position of the pyrrole ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for building molecular complexity.

    The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a highly effective method for creating aryl-substituted pyrroles. researchgate.netnih.gov For substrates like 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one, the reaction would involve coupling with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. A significant consideration for N-H pyrroles is the potential for side reactions, such as debromination. researchgate.netnih.gov Therefore, protection of the pyrrole nitrogen, often with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl), is frequently employed to suppress these unwanted pathways and improve yields. researchgate.netnih.gov

    The Stille reaction offers another powerful tool for C-C bond formation, utilizing organotin compounds (organostannanes) as coupling partners. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org

    For the introduction of alkyne moieties, the Sonogashira coupling is the premier method. It involves the coupling of a terminal alkyne with the aryl halide, co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orglibretexts.org This reaction is conducted under mild conditions and is highly valuable for synthesizing conjugated enynes and arylalkynes. wikipedia.orglibretexts.orgnih.gov

    The Negishi coupling employs organozinc reagents to couple with organic halides. wikipedia.org This method is notable for its high reactivity and functional group tolerance, allowing for the formation of bonds between sp³, sp², and sp carbon atoms. wikipedia.org

    Reaction NameCoupling PartnerTypical Catalyst SystemBond FormedReference
    Suzuki-Miyaura CouplingOrganoboron (e.g., R-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃)C(sp²)-C(sp²), C(sp²)-C(sp³) researchgate.netnih.govnobelprize.org
    Stille CouplingOrganostannane (e.g., R-SnBu₃)Pd(0) complex (e.g., Pd(PPh₃)₄)C(sp²)-C(sp²), C(sp²)-C(sp³) organic-chemistry.orgwikipedia.org
    Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine)C(sp²)-C(sp) wikipedia.orgorganic-chemistry.org
    Negishi CouplingOrganozinc (e.g., R-ZnX)Pd(0) or Ni(0) complexC(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) wikipedia.org

    The mechanisms of these palladium-catalyzed reactions are well-studied and generally proceed through a common catalytic cycle. wikipedia.orgnobelprize.org The cycle typically consists of three main steps:

    Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (in this case, the 4-bromopyrrole derivative), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate. nobelprize.orgillinois.edu

    Transmetalation : The organic group from the coupling partner (e.g., boron, tin, zinc, or copper-acetylide) is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This is often the rate-determining step. wikipedia.orgnobelprize.org

    Reductive Elimination : The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgillinois.edu

    Mechanistic studies have focused on aspects such as the nature of the active catalyst, the role of ligands in stabilizing the palladium intermediates, and the kinetics of each step in the cycle. illinois.edu For instance, electron-rich and sterically hindered phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps.

    The scope of these cross-coupling reactions is broad, tolerating a wide variety of functional groups on the coupling partners. This allows for the synthesis of a diverse range of substituted pyrroles. For example, Suzuki couplings have been successfully performed with electron-rich, electron-poor, and hindered arylboronic acids. researchgate.net Similarly, Sonogashira and Stille couplings accommodate numerous functionalized alkynes and stannanes, respectively. wikipedia.orgwikipedia.org

    However, limitations exist, particularly for N-H pyrroles. As mentioned, the acidity of the N-H proton can lead to side reactions under the basic conditions of many coupling protocols, most notably debromination in Suzuki reactions. researchgate.netnih.gov The use of N-protecting groups is a common strategy to circumvent this issue. Another limitation can be steric hindrance; highly substituted coupling partners or substrates may react slowly or not at all. The reactivity of organic halides in oxidative addition typically follows the order I > Br > Cl, making the bromo-substituent on the target molecule well-suited for these transformations. wikipedia.orgwikipedia.org

    The pyrrole ring is significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.compearson.com This high reactivity stems from the ability of the nitrogen lone pair to stabilize the cationic intermediate (arenium ion) formed during the substitution process. onlineorganicchemistrytutor.comvedantu.com Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position, as the intermediate carbocation can be stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. vedantu.comstackexchange.com

    In this compound, the positions C2 and C4 are already substituted. The remaining open positions for electrophilic attack are C3 and C5. The regiochemical outcome of a further substitution reaction will be determined by the combined directing effects of the N-H group, the C2-propanoyl group, and the C4-bromo group.

    N-H Group : As part of the pyrrole ring, the nitrogen is a powerful activating group and is ortho, para-directing. In the context of the pyrrole ring, this corresponds to the C2, C5, and C3 positions. It strongly activates the ring towards substitution.

    C2-Propanoyl Group : This is an acyl group, which is electron-withdrawing and deactivating. It directs incoming electrophiles to the meta positions relative to itself, which are C4 and C5.

    C4-Bromo Group : Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation. It directs incoming electrophiles to the C3 and C5 positions.

    The directing effects converge on the C5 position. The powerful activating effect of the pyrrole nitrogen, combined with the directing influence of both the bromo and propanoyl groups, makes the C5 position the most probable site for further electrophilic aromatic substitution. The C3 position is sterically more hindered and electronically less favored.

    SubstituentPositionElectronic EffectDirecting Influence
    N-H (Pyrrole Ring)1Activating (Resonance)C2, C5, C3
    Propanoyl2Deactivating (Inductive & Resonance)C4, C5
    Bromo4Deactivating (Inductive), Directing (Resonance)C3, C5
    Predicted Site of SubstitutionC5

    The halogen dance is an isomerization reaction in which a halogen atom on an aromatic or heterocyclic ring migrates to a different position, typically induced by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). rsc.orgresearchgate.net This reaction proceeds via a series of deprotonation and halogenation steps involving arylmetal intermediates. researchgate.netwhiterose.ac.uk

    Halogen dance reactions have been observed for various brominated heterocycles, including pyrroles. rsc.orgkobe-u.ac.jp For this compound, treatment with a strong base could potentially induce a halogen dance. Deprotonation would likely occur at the most acidic C-H bond, which is expected to be at the C5 position, adjacent to the electron-donating nitrogen. This could initiate a rearrangement cascade, potentially leading to the migration of the bromine atom from C4 to C5 or C3, although such a reaction has not been specifically documented for this compound. The presence of the N-H proton adds a layer of complexity, as it would be the most acidic site, and N-deprotonation would occur first. An N-protected derivative would be a more likely candidate for a C-H deprotonation-initiated halogen dance.

    N-Substitution Reactions of the Pyrrole Nitrogen

    The nitrogen atom of the pyrrole ring is nucleophilic and its proton is weakly acidic. This allows for substitution reactions, primarily through deprotonation by a suitable base followed by the introduction of an electrophile.

    N-alkylation and N-acylation are fundamental transformations for modifying the pyrrole core of the molecule. These reactions typically proceed by treating the parent compound with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), to generate the corresponding pyrrolide anion. This highly nucleophilic anion then readily reacts with an alkylating or acylating agent.

    Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen is achieved by reacting the pyrrolide anion with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). This modification can alter the steric and electronic properties of the molecule, influencing its solubility and subsequent reactivity.

    Acylation: Similarly, an acyl group can be introduced by quenching the pyrrolide anion with an acyl halide (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride). N-acylation introduces an electron-withdrawing group directly onto the ring, which can significantly impact the aromaticity and reactivity of the pyrrole system.

    Table 1: Representative N-Substitution Reactions
    Reaction TypeReagentsProduct
    Alkylation1. NaH 2. Methyl Iodide (CH₃I)1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)propan-1-one
    Alkylation1. KOt-Bu 2. Benzyl Bromide (BnBr)1-(1-Benzyl-4-bromo-1H-pyrrol-2-yl)propan-1-one
    Acylation1. NaH 2. Acetyl Chloride (AcCl)1-(1-Acetyl-4-bromo-1H-pyrrol-2-yl)propan-1-one

    Reactions Involving the Propan-1-one Side Chain

    The propan-1-one side chain offers a versatile handle for chemical modification, centered on the reactivity of the carbonyl group and the adjacent α-carbon.

    The ketone functionality is susceptible to a wide array of nucleophilic additions and related transformations, allowing for the synthesis of alcohols, new carbon-carbon bonds, and condensed heterocyclic systems.

    The carbonyl group of the propan-1-one moiety can be readily reduced to a secondary alcohol, yielding 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-ol. This transformation is typically accomplished using standard hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common choice for this reduction due to its selectivity for ketones and aldehydes. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can be used, followed by an aqueous workup.

    Table 2: Reduction of the Carbonyl Group
    ReagentSolventProduct
    Sodium Borohydride (NaBH₄)Methanol1-(4-Bromo-1H-pyrrol-2-yl)propan-1-ol
    Lithium Aluminum Hydride (LiAlH₄)THF, then H₂O1-(4-Bromo-1H-pyrrol-2-yl)propan-1-ol

    The formation of new carbon-carbon bonds can be achieved through the addition of organometallic nucleophiles to the carbonyl carbon. Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly employed for this purpose, leading to the formation of tertiary alcohols after an acidic workup. libretexts.org

    A critical consideration for these reactions is the acidic N-H proton of the pyrrole ring. When using Grignard reagents, it is often necessary to protect the pyrrole nitrogen beforehand (e.g., as a tosyl or BOC group) or to use an excess of the Grignard reagent, as it will be consumed by deprotonating the pyrrole. acs.orgacs.org Organolithium reagents are also strong bases and will deprotonate the pyrrole nitrogen; therefore, at least two equivalents are required: one to act as a base and the second to act as the nucleophile. acs.org

    Table 3: Nucleophilic Addition to the Carbonyl Group
    ReagentConditionsIntermediate Product (before workup)Final Product (after H₃O⁺ workup)
    Methylmagnesium Bromide (CH₃MgBr)1. N-H protection 2. CH₃MgBr, THFTertiary magnesium alkoxide2-(4-Bromo-1H-pyrrol-2-yl)butan-2-ol (after deprotection)
    Phenyllithium (PhLi)2.2 eq. PhLi, THFDilithio-tertiary alkoxide1-(4-Bromo-1H-pyrrol-2-yl)-1-phenylpropan-1-ol

    The presence of α-hydrogens on the methylene (B1212753) group of the propan-1-one side chain allows it to participate in base- or acid-catalyzed condensation reactions.

    Aldol (B89426) Condensation: In the presence of a base (e.g., NaOH, LDA), the α-carbon can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking a suitable carbonyl compound. A crossed-Aldol condensation, where the enolate of this compound reacts with an aldehyde that cannot self-condense (like benzaldehyde), is a synthetically useful reaction. wikipedia.orglibretexts.org Studies on the closely related 2-acetylpyrrole (B92022) have shown its successful participation in crossed-Aldol condensations with various aromatic aldehydes. researchgate.net The initial β-hydroxy ketone adduct can often be dehydrated under the reaction conditions to yield an α,β-unsaturated ketone (a chalcone (B49325) analog).

    Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base such as piperidine (B6355638) or ammonia (B1221849). srmist.edu.in The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to yield a new C=C double bond. nih.gov Pyrrole-2-carboxaldehydes are known to undergo this reaction, suggesting that the 2-propanoyl derivative would react similarly. researchgate.net

    Table 4: Representative Condensation Reactions
    Reaction TypeReactantsCatalystProduct (after dehydration)
    Crossed-Aldol CondensationThis compound + BenzaldehydeNaOH, Ethanol(E)-1-(4-Bromo-1H-pyrrol-2-yl)-3-phenylbut-2-en-1-one
    Knoevenagel CondensationThis compound + MalononitrilePiperidine, Benzene2-(1-(4-Bromo-1H-pyrrol-2-yl)propylidene)malononitrile

    α-Proton Reactivity and Enolate Chemistry

    The propanoyl group, -C(O)CH₂CH₃, possesses two protons on the carbon atom adjacent to the carbonyl group (the α-carbon). These α-protons are acidic (with a typical pKa around 19-20 for ketones) because the resulting conjugate base, an enolate, is stabilized by resonance. wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized onto the electronegative oxygen atom, making the formation of the enolate thermodynamically accessible with a suitable strong base. masterorganicchemistry.com

    The formation of the enolate anion from this compound is a critical step for a variety of carbon-carbon bond-forming reactions. 182.160.97 Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), are typically employed to ensure complete and irreversible deprotonation, preventing self-condensation reactions of the ketone. wikipedia.orglibretexts.org The resulting lithium enolate is a potent nucleophile, capable of reacting with a range of electrophiles at the α-carbon. youtube.com

    Alkylation: The enolate derived from this compound can be readily alkylated by reaction with alkyl halides in a classic Sₙ2 reaction. libretexts.org This reaction forges a new carbon-carbon bond at the α-position, introducing an alkyl substituent. The efficiency of the reaction is subject to the typical constraints of Sₙ2 mechanisms; primary and methyl halides are excellent substrates, while secondary halides react more slowly, and tertiary halides are prone to elimination reactions. pressbooks.pub

    The general two-step procedure involves:

    Enolate Formation: Deprotonation of the ketone with a strong base like LDA in an aprotic solvent (e.g., THF) at low temperatures (e.g., -78 °C).

    Nucleophilic Attack: Addition of an alkyl halide (R-X) to the enolate solution, which then acts as a nucleophile to displace the halide and form the α-alkylated product. quizlet.com

    A second alkylation can be performed if the initially formed product still possesses an α-proton, although this is not possible after the first alkylation of the -CH₂- group in the propanoyl moiety.

    Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-position. This reaction leads to the formation of β-dicarbonyl compounds, which are valuable synthetic intermediates. The mechanism involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent, followed by the departure of the leaving group.

    The table below illustrates hypothetical outcomes for the alkylation and acylation of this compound based on established enolate chemistry.

    ElectrophileReagentsExpected ProductProduct Class
    Iodomethane (CH₃I)1. LDA, THF, -78°C; 2. CH₃I1-(4-Bromo-1H-pyrrol-2-yl)-2-methylpropan-1-oneα-Alkylated Ketone
    Benzyl Bromide (BnBr)1. LDA, THF, -78°C; 2. BnBr1-(4-Bromo-1H-pyrrol-2-yl)-2-benzylpropan-1-oneα-Alkylated Ketone
    Acetyl Chloride (CH₃COCl)1. LDA, THF, -78°C; 2. CH₃COCl1-(4-Bromo-1H-pyrrol-2-yl)pentane-1,3-dioneβ-Diketone
    Ethyl Chloroformate (ClCO₂Et)1. LDA, THF, -78°C; 2. ClCO₂EtEthyl 2-(4-bromo-1H-pyrrole-2-carbonyl)butanoateβ-Ketoester

    This table presents expected products based on general principles of enolate reactivity; specific experimental validation for this compound may not be available in the literature.

    The α-alkylation of this compound creates a new stereocenter at the α-carbon. Without a chiral influence, this process results in a racemic mixture of enantiomers. The synthesis of enantiopure derivatives is a significant objective in medicinal chemistry and requires an asymmetric approach. Common strategies include the use of chiral auxiliaries, chiral bases, or chiral catalysts.

    One potential strategy involves the use of transition metal catalysts with chiral ligands. For instance, copper(I) complexes have been successfully employed in the asymmetric α-alkylation of 2-acylimidazoles, which are structurally analogous to 2-acylpyrroles. nih.gov In such a system, a chiral copper(I) enolate is formed in situ, and its well-defined geometry directs the incoming alkyl halide to one face of the enolate, leading to a preponderance of one enantiomer. nih.gov

    A hypothetical catalytic cycle for such a reaction is outlined below:

    Complex Formation: A copper(I) salt (e.g., CuCl) and a chiral ligand (e.g., a chiral bisphosphine) form a chiral catalyst.

    Enolate Generation: In the presence of a mild base, the ketone coordinates to the chiral copper complex and is deprotonated to form a chiral copper(I) enolate.

    Enantioselective Alkylation: The alkyl halide approaches the chiral enolate complex, and the steric and electronic properties of the chiral ligand dictate the trajectory of the attack, resulting in an enantiomerically enriched product.

    Catalyst Regeneration: The product dissociates, regenerating the active catalyst for the next cycle.

    The success of such an approach would depend on the careful selection of the chiral ligand, base, and reaction conditions to maximize both yield and enantioselectivity.

    Rearrangement Reactions and Fragmentations

    Rearrangement Reactions: Acylpyrroles can be susceptible to rearrangement under certain conditions, particularly in the presence of strong acids. acs.org For instance, acid-mediated migration of an acyl group from one position of the pyrrole ring to another has been observed, driven by the formation of a more stable intermediate. While rearrangement involving the propanoyl side chain itself is less common under standard conditions, reactions like the Favorskii rearrangement could theoretically be induced if the α-carbon were halogenated. Other classic organic rearrangements, such as the Beckmann or Baeyer-Villiger rearrangements, could potentially be applied to derivatives of the parent ketone (e.g., its oxime or after reaction with a peroxy acid, respectively). bdu.ac.inwiley-vch.de However, specific studies on such rearrangements for this compound are not widely documented.

    Fragmentations: The fragmentation behavior of molecules is most commonly studied using mass spectrometry. For 2-substituted pyrrole derivatives, fragmentation pathways under electrospray ionization (ESI) conditions are significantly influenced by the nature of the side-chain substituent. nih.gov For this compound, fragmentation would likely be initiated at the propanoyl chain or involve the pyrrole ring.

    Plausible fragmentation pathways for the protonated molecule [M+H]⁺ could include:

    Loss of Propene: Cleavage via a McLafferty rearrangement if a γ-hydrogen is present (not possible for the propanoyl group).

    α-Cleavage: Fission of the bond between the carbonyl carbon and the α-carbon, leading to the loss of an ethyl radical (less common in ESI) or the formation of a stable acylium ion.

    Cleavage of the Acyl Group: Fission of the bond between the pyrrole ring and the carbonyl carbon, resulting in a 4-bromo-1H-pyrrol-2-yl cation and loss of propanal.

    Ring Fragmentation: Complex fragmentation of the pyrrole ring itself, often following initial side-chain cleavages.

    The presence of the bromine atom would give a characteristic isotopic pattern (⁷⁹Br/⁸¹Br ≈ 1:1) for all bromine-containing fragments, aiding in their identification.

    Mechanistic Studies of Key Reactions

    Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of organic reactions. researchgate.net For reactions involving this compound, DFT could be used to model various aspects of its reactivity.

    Enolate Formation and Alkylation: DFT calculations can determine the geometry of the enolate, the distribution of charge between the α-carbon and the oxygen atom, and the energy barrier (activation energy) for the Sₙ2 reaction with an alkyl halide. hilarispublisher.com By modeling the transition state, researchers can understand the factors that control reactivity and selectivity. For instance, calculations could compare the activation energies for C-alkylation versus O-alkylation, typically confirming the experimental observation that C-alkylation is the major pathway for enolates.

    Electrophilic Substitution on the Pyrrole Ring: The directing effects of the bromo and propanoyl substituents on further electrophilic substitution on the pyrrole ring can be elucidated. researchgate.net By calculating the energies of the sigma-complex intermediates for attack at the C-3 and C-5 positions, the regioselectivity of reactions like nitration or halogenation can be predicted. researchgate.net These studies often involve mapping the potential energy surface to identify the lowest energy reaction pathway. hilarispublisher.com

    Computational MethodApplication to this compoundInsights Gained
    DFT (e.g., B3LYP) Optimization of reactant, transition state, and product geometries for α-alkylation.Calculation of activation energies, reaction enthalpies, and elucidation of the Sₙ2 transition state structure.
    IRC Calculations Intrinsic Reaction Coordinate (IRC) analysis following a transition state search.Confirmation that a calculated transition state correctly connects the reactants and products on the potential energy surface. hilarispublisher.com
    NBO Analysis Natural Bond Orbital (NBO) analysis of the enolate intermediate.Quantification of charge distribution and delocalization, confirming the nucleophilic character of the α-carbon.
    MEP Mapping Molecular Electrostatic Potential (MEP) mapping of the pyrrole ring.Visualization of electron-rich and electron-poor regions to predict sites of electrophilic and nucleophilic attack.

    The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step. wikipedia.orglibretexts.org This is achieved by comparing the rate of reaction of the normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D).

    For reactions involving this compound, a KIE study could be particularly informative for the α-deprotonation step.

    Primary KIE: To investigate the mechanism of enolate formation, one could synthesize the deuterated analogue, 1-(4-Bromo-1H-pyrrol-2-yl)-2,2-dideuteriopropan-1-one. The rate of a reaction where the rate-determining step is the removal of this α-proton (e.g., in a base-catalyzed enolization) would be measured and compared to the rate for the non-deuterated compound. A significant primary KIE (kH/kD > 2) would indicate that the C-H bond is being broken in the rate-limiting step. libretexts.org If kH/kD ≈ 1, it would suggest that deprotonation is a rapid pre-equilibrium and another step is rate-determining.

    Secondary KIE: A secondary KIE could be used to probe the transition state of the Sₙ2 alkylation step. wikipedia.org In this case, deuterium would be placed on the electrophile (e.g., CD₃I instead of CH₃I). A small, inverse secondary KIE (kH/kD < 1) is often indicative of a change in hybridization from sp³ to a more constrained sp²-like geometry in the Sₙ2 transition state.

    These mechanistic studies, combining both computational and experimental approaches, are essential for developing a deep understanding of the reactivity of this compound and for optimizing its use in organic synthesis.

    Computational Chemistry and Theoretical Investigations of 1 4 Bromo 1h Pyrrol 2 Yl Propan 1 One

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard tools for investigating the properties of molecules like 1-(4-bromo-1H-pyrrol-2-yl)propan-1-one. However, specific published data for this compound is not available.

    Geometry Optimization and Conformational Landscape Analysis

    A computational study would typically begin with geometry optimization to find the most stable three-dimensional structure of the molecule. For 2-acylpyrroles, a key feature is the rotational isomerism around the single bond connecting the acyl group to the pyrrole (B145914) ring. This gives rise to two primary planar conformers: a syn conformer (where the carbonyl oxygen is on the same side as the pyrrole nitrogen) and an anti conformer (where the carbonyl oxygen is on the opposite side). researchgate.net

    Theoretical calculations on related 2-acylpyrroles have shown that both conformers can be stable, with their relative energies influenced by factors like intramolecular hydrogen bonding and steric hindrance from other substituents. researchgate.net For this compound, a conformational analysis would involve calculating the potential energy surface by rotating the propanoyl group to identify all stable conformers and the energy barriers between them. However, specific energy values and dihedral angles for this compound have not been reported in the literature searched.

    Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Molecular Electrostatic Potential, Charge Distribution)

    The electronic properties of a molecule are crucial for understanding its reactivity and potential applications.

    HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. researchgate.net DFT calculations are commonly used to determine these energy levels. dntb.gov.uaresearchgate.net For brominated pyrrole derivatives, the bromine atom and the acyl group would be expected to influence the electron distribution and thus the energies of these frontier orbitals. rsc.org However, specific calculated values for the HOMO-LUMO gap of this compound are not available.

    Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the area around the carbonyl oxygen would be expected to show a negative potential, making it a site for electrophilic attack, while the region around the N-H group would exhibit a positive potential. dntb.gov.ua

    Charge Distribution: Mulliken or Natural Bond Orbital (NBO) analyses would be used to calculate the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution across the molecule. No specific charge distribution data for this compound has been found.

    Aromaticity Assessment of the Pyrrole Ring (e.g., NICS, HOMA indices)

    The aromaticity of the pyrrole ring can be quantified using several computational indices.

    Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, where a negative value calculated at the center of a ring indicates diatropic ring currents, characteristic of aromaticity. rsc.orgnih.gov Different NICS variants, such as NICS(0), NICS(1), and NICS(1)zz, are used to refine the assessment by minimizing contributions from sigma electrons. researchgate.netnih.gov

    Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of the ring. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. researchgate.net

    While the pyrrole ring is known to be aromatic, the presence of the bromo and propanoyl substituents would modulate its aromatic character. researchgate.net A detailed computational study would quantify this effect, but specific NICS or HOMA values for this compound have not been published.

    Spectroscopic Property Prediction (NMR, IR, UV-Vis)

    Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data.

    NMR: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C NMR spectra. nih.gov These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. frontiersin.org

    IR: The vibrational frequencies and intensities of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the assignment of experimental absorption bands to specific vibrational modes, such as the C=O and N-H stretching frequencies. nih.gov

    UV-Vis: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netsci-hub.se

    Although these methods are standard, predicted spectroscopic data for this compound is not available in the searched scientific literature.

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum chemical calculations.

    Solvent Effects on Molecular Conformation and Reactivity

    MD simulations are particularly useful for studying the influence of the environment, such as a solvent, on a molecule's behavior. A solvent can affect the conformational equilibrium by stabilizing one conformer over another through intermolecular interactions like hydrogen bonding. mdpi.com For this compound, simulations in different solvents (e.g., polar and nonpolar) would reveal how the solvent molecules arrange around the solute and influence the preference for the syn versus anti conformation of the propanoyl group. baumeiergroup.comtue.nl This, in turn, would provide insights into how the solvent might affect the molecule's reactivity in a solution-phase reaction. However, no specific MD simulation studies on this compound were identified.

    Intermolecular Interactions in Solution and Solid State

    In the solid state, the crystal packing of pyrrole derivatives is often governed by a network of weak intermolecular interactions. For instance, a study on 2-substituted-4-bromo-1-tosyl-1H-pyrrole compounds revealed the prevalence of C—H⋯O interactions in directing the supramolecular assembly. nih.gov The presence of the propan-1-one moiety and the bromine atom in this compound suggests the potential for similar hydrogen bonding, where the carbonyl oxygen acts as a hydrogen bond acceptor. Additionally, halogen bonding involving the bromine atom could play a significant role in the solid-state architecture.

    In solution, the nature of the solvent would significantly influence intermolecular interactions. In polar protic solvents, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. In aprotic solvents, dipole-dipole interactions are likely to be more dominant. The specific conformation of the propanone side chain relative to the pyrrole ring would also be influenced by these interactions. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model these interactions and predict the most stable conformations in different solvent environments.

    A summary of potential intermolecular interactions is presented in the table below.

    Interaction TypePotential Donor/Acceptor Sites on this compound
    Hydrogen Bonding N-H (donor), C=O (acceptor)
    Halogen Bonding C-Br (donor)
    Dipole-Dipole C=O, C-Br
    van der Waals Entire molecule

    Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

    QSAR and QSPR studies are powerful tools for correlating the structural features of molecules with their biological activities or physicochemical properties, respectively. For this compound, such studies could be instrumental in predicting its reactivity, binding affinity to biological targets, or properties like solubility and toxicity.

    The first step in any QSAR/QSPR study is the calculation of molecular descriptors that encode the structural and electronic features of the molecule. For this compound, a variety of descriptors can be derived using computational methods. A study on a series of bromopyrrole alkaloids utilized DFT to calculate thermodynamic and electronic descriptors to model their antimalarial activity. researchgate.net

    Key descriptors relevant to the reactivity and binding affinity of this compound would likely include:

    Electronic Descriptors: These describe the electronic distribution and properties of the molecule. Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. These are crucial for predicting reactivity in electrophilic and nucleophilic reactions. researchgate.net

    Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape parameters. They can be correlated with properties like boiling point, viscosity, and biological activity.

    Steric Descriptors: These descriptors, such as molecular volume and surface area, account for the size and shape of the molecule, which are critical for understanding how it might fit into a binding site of a protein.

    Thermodynamic Descriptors: Properties like entropy, enthalpy of formation, and polarizability can also be important predictors of a molecule's behavior. researchgate.net

    A hypothetical table of molecular descriptors for this compound that could be calculated is shown below.

    Descriptor ClassExample DescriptorsRelevance
    Electronic HOMO Energy, LUMO Energy, Dipole MomentReactivity, Binding Affinity
    Topological Wiener Index, Randić IndexPhysicochemical Properties
    Steric Molecular Volume, Surface AreaReceptor Binding
    Thermodynamic Enthalpy of Formation, EntropyStability, Reactivity

    Predictive modeling for chemical transformations of this compound can help in understanding its reactivity and planning synthetic routes. For instance, predicting the regioselectivity of electrophilic substitution reactions on the pyrrole ring is a common challenge. Computational models can be built to predict the most likely site of reaction. A study on predicting the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems demonstrated the utility of such models.

    For this compound, key transformations to model could include:

    Electrophilic Aromatic Substitution: The pyrrole ring is susceptible to electrophilic attack. Models could predict whether substitution occurs at the C3 or C5 position, considering the directing effects of the bromo and propanoyl groups.

    Nucleophilic Acyl Substitution: The carbonyl group of the propan-1-one moiety is a potential site for nucleophilic attack.

    Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. Predictive models could help in selecting optimal reaction conditions.

    Machine Learning Approaches in Predicting Reactivity or Synthetic Routes

    Machine learning (ML) is increasingly being used in chemistry to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. For a molecule like this compound, ML models could be trained on large datasets of known reactions to predict its behavior in new chemical transformations.

    Recent research has demonstrated the application of ML in predicting the yield of pyrrole condensation reactions, which could be relevant for optimizing the synthesis of the target compound itself. researchgate.net Furthermore, ML models have been developed to predict the regioselectivity of C-H halogenation, a key transformation in the synthesis of halogenated heterocycles. researchgate.net

    Another exciting application of ML is in retrosynthesis. Transfer learning approaches are being developed to improve the performance of models that predict synthetic routes for heterocycles, which is particularly useful when experimental data is scarce. chemrxiv.org An ML-based retrosynthesis tool could potentially suggest a novel and efficient synthetic pathway to this compound.

    The table below summarizes some potential applications of machine learning for this compound.

    Machine Learning ApplicationPotential for this compound
    Reactivity Prediction Predict the outcome and yield of reactions involving the pyrrole ring or the propanone side chain.
    Synthetic Route Prediction Propose novel and efficient synthetic pathways for its synthesis.
    Property Prediction Predict physicochemical properties and biological activities based on its structure.

    Applications in Advanced Organic Synthesis and Materials Science

    Role as a Synthetic Building Block for Complex Heterocyclic Systems

    In the realm of organic synthesis, functionalized pyrroles are indispensable precursors for building more complex heterocyclic frameworks. The title compound is particularly well-suited for this role due to its distinct reactive handles, which can be manipulated to forge new ring systems.

    The structure of 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one is primed for the synthesis of fused pyrrole (B145914) systems, such as pyrrolopyrazines, pyrrolopyridines, and indolizines. nih.gov The propanoyl group can undergo various condensation reactions with binucleophiles to form an adjacent ring, while the bromine atom can participate in a range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce aryl, alkyl, or other functionalities, which can then be involved in subsequent cyclization steps. organic-chemistry.orgresearchgate.net This versatility allows for the regioselective construction of diverse fused heterocycles, which are prominent scaffolds in medicinal chemistry. nih.govrsc.org

    Table 1: Potential Fused Heterocyclic Systems from 2-Acyl-4-Bromopyrrole Scaffolds This table is illustrative and based on common cyclization strategies for functionalized pyrroles.

    Starting Material Scaffold Reagents/Reaction Type Potential Fused System
    2-Acyl-4-bromopyrrole 1,2-Diamines / Condensation Pyrrolo[1,2-a]pyrazines
    2-Acyl-4-bromopyrrole Aminoketones / Condensation Pyrrolo[1,2-a]pyridines
    2-Acyl-4-bromopyrrole Palladium catalyst, Alkynes / Sonogashira coupling & Cyclization Fused Indolizine systems
    2-Acyl-4-bromopyrrole Boronic acids / Suzuki coupling followed by intramolecular cyclization Aryl-fused pyrroles

    The bromopyrrole motif is a recurring structural feature in a large family of marine alkaloids, many of which exhibit potent biological activities. nih.govresearchgate.netnih.gov Compounds isolated from marine sponges, such as those from the genera Agelas and Axinella, often contain a 4,5-dibromopyrrole-2-carboxamide or related core. chim.it this compound represents a valuable synthetic intermediate for accessing these natural products. rsc.org The existing bromo-substituent mirrors the halogenation found in nature, and the propanoyl group can be readily converted into the carboxylic acid, amide, or other functionalities required to complete the synthesis of complex targets like oroidin (B1234803), nagelamide, and the lamellarin family of alkaloids. chim.itresearchgate.net

    Table 2: Examples of Marine Natural Products with a Bromopyrrole Core

    Natural Product Source Organism (Typical) Core Structure
    Oroidin Agelas oroides (Sponge) 4,5-Dibromopyrrole linked to a 2-aminoimidazole
    Ageliferin Agelas sp. (Sponge) Dimeric bromopyrrole alkaloid
    Nagelamide H Agelas sp. (Sponge) Bromopyrrole carboxamide derivative
    Lamellarin Q Marine Ascidian 3,4-Diaryl-pyrrole-2-carboxylic acid derivative

    In modern drug discovery, the pyrrole ring is considered a "privileged scaffold" due to its presence in numerous pharmacologically active compounds and its ability to interact with a wide range of biological targets. mdpi.comnih.gov this compound is an excellent scaffold for combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds for high-throughput screening. nih.gov The compound offers at least two vectors for diversification: the C4-bromo position and the C2-propanoyl group. The bromine atom can be substituted with a variety of groups using cross-coupling chemistry, while the ketone can be transformed through reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations. This allows for the systematic modification of the scaffold to explore the chemical space around the pyrrole core, facilitating the identification of new bioactive molecules. forumias.com

    Table 3: Diversification Points on the this compound Scaffold

    Position Functional Group Potential Reactions for Diversification
    C4 Bromo Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings
    C2 Propanoyl (Ketone) Reductive amination, Aldol condensation, Grignard reactions, Wittig reaction
    N1 N-H Alkylation, Acylation, Arylation

    Potential in Functional Materials Development

    Beyond its role in synthesis, the electronic properties of the pyrrole ring suggest applications for this compound in the field of materials science.

    Polypyrrole is one of the most studied conducting polymers due to its high conductivity, stability, and ease of synthesis. researchgate.net The polymerization of pyrrole typically occurs through oxidative coupling at the 2 and 5 positions. The presence of substituents on the pyrrole ring can significantly alter the properties of the resulting polymer. While the propanoyl group at the C2 position would block polymerization, a synthetic strategy could potentially involve N-protection followed by polymerization through the C2 and C5 positions if the propanoyl group were at C3 instead. However, assuming the title compound could be incorporated into a polymer backbone via other means (e.g., as a side chain or through copolymerization), the bromo and propanoyl substituents would be expected to enhance solubility and processability in common organic solvents, a major challenge for unsubstituted polypyrrole. acs.orgacs.org These functional groups could also modulate the polymer's electronic properties, such as its band gap and conductivity, and provide sites for post-polymerization modification. lsu.edu

    Table 4: Predicted Influence of Substituents on Polypyrrole Properties

    Property Unsubstituted Polypyrrole Polymer from this compound (Hypothetical)
    Solubility Generally insoluble and intractable Potentially improved solubility in organic solvents
    Conductivity High Potentially lower due to steric hindrance and disruption of conjugation
    Processability Poor Potentially improved, allowing for film casting
    Functionalization Difficult post-polymerization Bromo and keto groups offer sites for further modification

    The structure of this compound contains multiple heteroatoms capable of coordinating to metal centers. Following deprotonation of the pyrrole N-H, the molecule can act as a mono-anionic bidentate ligand, chelating a metal ion through the pyrrolide nitrogen and the carbonyl oxygen. researchgate.netnih.gov This O,N-chelation motif is known to form stable complexes with a variety of transition metals and main group elements. nih.govacs.org The resulting metal complexes could possess interesting photophysical, magnetic, or catalytic properties. For instance, pyrrole-based "pincer" ligands are used to create catalysts for hydrogenation, dehydrogenation, and other organic transformations. acs.org The specific electronic and steric environment provided by the bromo and ethyl substituents could fine-tune the reactivity of a coordinated metal center, opening possibilities for developing novel, specialized catalysts. researchgate.net

    Table 5: Potential Coordination Modes and Applications

    Coordination Mode Donor Atoms Potential Metal Partners Potential Applications
    Monodentate Carbonyl Oxygen Lewis acidic metals (e.g., Zn(II), Cu(II)) Lewis acid catalysis
    Bidentate (anionic) Pyrrolide Nitrogen, Carbonyl Oxygen Transition metals (e.g., Fe, Ni, Pd, Ir, Si) Homogeneous catalysis, redox switches
    Bridging Ligand Multiple coordination sites Cluster formation Magnetic materials, multifunctional catalysts

    Potential Biological Activities and Mechanistic Understanding Non Clinical Focus

    In Vitro Enzyme Inhibition Studies

    No studies have been published that investigate the in vitro enzyme inhibitory effects of this compound.

    Target Identification and Binding Mechanisms (e.g., MAO inhibition)

    Information regarding the specific enzyme targets and binding mechanisms for 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one is not available.

    Kinetic Analysis of Enzyme Inhibition

    Due to the lack of enzyme inhibition studies, no kinetic analysis data has been reported.

    Receptor Binding Studies

    There are no published receptor binding studies for this compound.

    Ligand-Receptor Interaction Analysis (e.g., molecular docking, SAR)

    No molecular docking or Structure-Activity Relationship (SAR) studies for this specific compound have been found in the scientific literature.

    Modulation of Cellular Pathways

    Research on how this compound might modulate cellular pathways has not been conducted or published.

    Antiproliferative Activity in Cell Lines

    There is no data available on the antiproliferative activity of this compound in any cancer cell lines.

    Identification of Molecular Targets (e.g., tubulin polymerization inhibition)

    A primary molecular target for many anticancer agents is the microtubule system, a critical component of the cellular cytoskeleton. nih.gov Microtubules, which are polymers of α,β-tubulin heterodimers, play a crucial role in cell division, motility, and intracellular transport. nih.gov Disruption of microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing the polymers, leads to cell cycle arrest and subsequent cell death. nih.gov

    Studies on various pyrrole (B145914) derivatives have identified them as potent inhibitors of tubulin polymerization. For instance, a class of compounds known as 3-aroyl-1-arylpyrroles (ARAPs) has demonstrated strong inhibitory effects on tubulin assembly, with IC50 values in the low micromolar range. nih.gov These compounds are believed to interact with the colchicine (B1669291) binding site on β-tubulin. mdpi.com Similarly, certain pyrrol-2(3H)-ones have shown a pronounced inhibitory effect on the cellular localization of tubulin. nih.gov Although direct studies on this compound are not available, its structural similarity to these active compounds suggests it may share the ability to target and inhibit tubulin polymerization.

    Compound ClassExample CompoundTubulin Polymerization Inhibition (IC50, &micro;M)Reference
    3-Aroyl-1-arylpyrroles (ARAPs)Compound 4 (a 3-(3,4,5-trimethoxybenzoyl)pyrrole derivative)1.5 nih.gov
    ARAPsCompound 46 (1-(3-amino-4-methoxyphenyl)pyrrole derivative)1.3 nih.gov
    ARAPsCompound 47 (1-(3-hydroxy-4-methoxyphenyl)pyrrole derivative)1.3 nih.gov
    Pyrrol-2(3H)-onesCompound (E)4bPronounced Inhibition (qualitative) nih.gov

    Investigation of Apoptotic or Cell Cycle Modulation Mechanisms

    The disruption of cellular processes by bioactive compounds often culminates in programmed cell death, or apoptosis. nih.gov This is a highly regulated process essential for eliminating damaged or unwanted cells. nih.gov Many antitumor drugs exert their effects by triggering apoptosis in cancer cells. nih.gov The mechanism often involves the activation of intrinsic or extrinsic apoptotic pathways.

    For example, a related compound, 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, has been shown to induce high levels of apoptosis in leukemia cells. mdpi.com Its pro-apoptotic activity was linked to a significant reduction in the mitochondrial membrane potential, which is a key indicator of the intrinsic apoptotic pathway, and subsequent activation of caspase-3. mdpi.com

    Furthermore, agents that interfere with microtubule dynamics, as discussed in the previous section, typically cause a cell cycle arrest at the G2/M phase, which is the mitotic phase of the cell cycle. mdpi.com This arrest prevents the cell from dividing and can be a powerful trigger for apoptosis. nih.gov Flow cytometric analysis of liver cancer cells treated with a related pyrrolone derivative, (E)4b, indicated a growth arrest at the S-phase, suggesting another point of cell cycle modulation. nih.gov Given these precedents, it is plausible that this compound could modulate cell cycle progression and induce apoptosis in susceptible cells.

    Antimicrobial and Antifungal Activity

    Pyrrole-containing natural products have long been recognized for their antimicrobial properties. nih.gov Halogenation, particularly bromination, is a common feature of marine-derived natural products with potent antibacterial and antifungal activities. nih.govnih.gov

    For instance, Marinopyrrole B, a bromo derivative of Marinopyrrole A isolated from marine Streptomyces sp., has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another highly brominated pyrrole, pentabromopseudilin, exhibits antibacterial activity by interfering with macromolecule synthesis in both Gram-positive and Gram-negative bacteria. nih.gov The antibiotic pyrrolnitrin, another halogenated pyrrole derivative, is active against a range of Gram-positive pathogens and various fungal strains. nih.gov These findings suggest that the 4-bromo-1H-pyrrole core of the title compound is a promising pharmacophore for antimicrobial activity.

    CompoundSourceObserved ActivityReference
    Marinopyrrole BMarine Streptomyces sp.Effective against MRSA nih.gov
    PentabromopseudilinPseudomonas bromoutilisActive against Gram-positive and Gram-negative bacteria nih.gov
    PyrrolnitrinPseudomonas spp.Active against Gram-positive bacteria and various fungi nih.gov

    Elucidation of Mechanism of Action (e.g., cell wall synthesis, DNA replication)

    The mechanisms by which antimicrobial agents act are varied, but often involve targeting essential bacterial processes that are distinct from the host. atsu.edu Key targets include the bacterial cell wall, cell membrane, DNA replication machinery, and protein synthesis. atsu.edumemory-pharm.com

    For some halogenated pyrroles, the mechanism is thought to involve the disruption of macromolecule synthesis. nih.gov Other potential mechanisms could involve the inhibition of crucial enzymes. For example, fluoroquinolone antibiotics function by inhibiting DNA topoisomerases (like DNA gyrase), which are essential for DNA replication. memory-pharm.com Beta-lactam antibiotics, on the other hand, inhibit enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis. memory-pharm.comyoutube.com There is evidence suggesting that DNA replication and cell wall synthesis are coordinated processes in bacteria. nih.govnih.gov While the precise antimicrobial mechanism for this compound is uninvestigated, its pyrrole structure could potentially interfere with DNA-related processes or other enzymatic pathways essential for microbial survival.

    Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

    Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net By systematically modifying different parts of a lead compound, researchers can identify key pharmacophoric features and optimize potency and selectivity. nih.gov For pyrrole derivatives, SAR studies have provided valuable insights into the roles of various substituents. researchgate.netnih.gov

    Impact of Bromine Substitution on Activity

    The presence, number, and position of halogen atoms can dramatically influence a molecule's biological activity. Bromine, being a bulky and lipophilic atom, can enhance membrane permeability and facilitate stronger binding interactions with molecular targets through halogen bonding. In the context of 3-aroyl-1-arylpyrrole tubulin inhibitors, the introduction of halogen atoms like chlorine or fluorine onto the 1-phenyl ring resulted in potent inhibitors of tubulin polymerization. nih.gov Similarly, many naturally occurring antimicrobial pyrroles are halogenated, indicating an evolutionary advantage conferred by these substituents. nih.govnih.gov The bromine at the C4 position of the pyrrole ring in this compound is therefore expected to be a critical determinant of its activity profile, likely enhancing its potency in potential interactions with biological targets.

    Role of the Propanone Side Chain in Biological Recognition

    The nature of the side chain on the pyrrole ring is equally important for biological recognition and activity. In the case of the ARAP tubulin inhibitors, a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety was found to be mandatory for potent activity, highlighting the specific interactions this group makes within the colchicine binding site of tubulin. nih.gov In other series of pyrrole-based inhibitors, SAR studies have revealed that the side chains at various positions are crucial for inhibitory potency against enzymes like metallo-β-lactamases. nih.gov The propanone side chain at the C2 position of this compound likely plays a significant role in orienting the molecule within a target's binding pocket and forming key hydrogen bonds or other non-covalent interactions. Its length, flexibility, and the presence of the carbonyl group are features that would be critical for specific molecular recognition by a target protein, such as a kinase, tubulin, or a microbial enzyme.

    Future Research Directions and Unexplored Avenues for 1 4 Bromo 1h Pyrrol 2 Yl Propan 1 One

    Development of Asymmetric Synthetic Methodologies

    The propan-1-one side chain of 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one introduces a prochiral center, making the development of asymmetric synthetic routes a valuable endeavor. The synthesis of enantiomerically pure pyrrole (B145914) derivatives is of significant interest due to their prevalence in biologically active compounds. nih.gov Future research could focus on several key strategies:

    Chiral Catalysis: The use of chiral catalysts, such as those based on transition metals or organocatalysts, could enable the enantioselective reduction of the ketone or the asymmetric addition of nucleophiles. rsc.orgrsc.org For instance, asymmetric hydrogenation or transfer hydrogenation using chiral ruthenium or rhodium complexes could provide access to chiral alcohols, which are versatile precursors for other functionalities.

    Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Ketoreductases could be employed for the stereoselective reduction of the carbonyl group to furnish either the (R)- or (S)-alcohol with high enantiomeric excess.

    Chiral Auxiliary-Mediated Synthesis: The attachment of a chiral auxiliary to the pyrrole nitrogen could direct the stereochemical outcome of reactions at the propan-1-one moiety. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

    A summary of potential asymmetric synthetic approaches is presented in Table 1.

    Methodology Potential Catalyst/Reagent Expected Outcome Key Advantage
    Asymmetric HydrogenationChiral Ru- or Rh-complexesEnantiomerically enriched alcoholHigh efficiency and turnover
    Organocatalytic ReductionChiral organocatalysts (e.g., CBS catalyst)Enantiomerically enriched alcoholMetal-free, milder conditions
    BiocatalysisKetoreductasesHigh enantioselectivity for (R)- or (S)-alcoholGreen and sustainable
    Chiral AuxiliaryEvans auxiliyl or similarDiastereoselective functionalizationPredictable stereochemical control

    Exploration of C-H Activation and Late-Stage Functionalization

    The pyrrole ring is rich in C-H bonds that are amenable to direct functionalization. researchgate.net Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science as it allows for the rapid diversification of complex molecules. acs.org For this compound, several C-H activation strategies could be explored:

    Position-Selective C-H Functionalization: The C5-position of the pyrrole ring is electronically activated and a prime target for electrophilic substitution. However, modern C-H activation methods could enable functionalization at the C3 or even the N-H position. Transition metal catalysis, particularly with palladium, rhodium, or iridium, could be investigated to introduce various substituents at these positions. nih.gov

    Directing Group Strategies: The acyl group at the C2-position could potentially act as a directing group to facilitate C-H activation at the C3-position. This would provide a complementary method to traditional electrophilic substitution patterns.

    Late-Stage Bromination and Halogen Dance: While the compound is already brominated at the C4-position, further halogenation or a "halogen dance" rearrangement could be explored to access other polyhalogenated pyrroles. researchgate.net Late-stage bromination has proven to be a powerful tool for the synthesis of complex natural products. researchgate.net

    Potential C-H functionalization sites and methodologies are outlined in Table 2.

    Target Position Proposed Methodology Potential Reagents/Catalysts Potential Products
    C5-HElectrophilic Aromatic SubstitutionNBS, NIS, Acyl chlorides4,5-Dihalo- or 5-Acyl-pyrroles
    C3-HDirected C-H ActivationPd(OAc)₂, Rh(III) complexesC3-Aryl, -Alkyl, or -Acyl derivatives
    N-HN-Arylation/AlkylationCopper or Palladium catalysisN-Substituted pyrroles

    Integration into Advanced Supramolecular Assemblies

    Supramolecular chemistry involves the study of non-covalent interactions to construct complex, functional architectures. acs.org The pyrrole ring, with its ability to act as both a hydrogen bond donor and acceptor, is an excellent building block for supramolecular assemblies. figshare.com Future research could investigate the incorporation of this compound into:

    Self-Assembled Monolayers (SAMs): Modification of the pyrrole nitrogen with a thiol-containing linker could allow for the formation of SAMs on gold surfaces. These organized structures could be used in molecular electronics or as biosensors.

    Coordination Polymers and Metal-Organic Frameworks (MOFs): The carbonyl group and the pyrrole nitrogen could act as coordination sites for metal ions, leading to the formation of coordination polymers or MOFs. nih.gov The bromine atom could be further functionalized to introduce additional coordinating groups.

    Hydrogen-Bonded Networks: The N-H group of the pyrrole and the carbonyl oxygen can participate in hydrogen bonding to form tapes, sheets, or three-dimensional networks. The bromo substituent could influence the packing of these structures through halogen bonding.

    Deeper Computational Modeling of Complex Chemical and Biological Systems

    Computational chemistry provides valuable insights into the properties and reactivity of molecules. researchgate.net For this compound, computational studies could be employed to:

    Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various C-H activation pathways.

    Elucidate Electronic Properties: Time-dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra of the molecule and its derivatives, guiding the design of new materials with specific optical properties. nih.govscispace.com

    Simulate Interactions with Biological Targets: If the compound is explored for medicinal chemistry applications, molecular docking and molecular dynamics simulations can be used to predict its binding affinity and mode of interaction with target proteins. mdpi.com

    Design of Derivatives with Tunable Optical or Electronic Properties

    The pyrrole core is a component of many organic electronic materials. By modifying the structure of this compound, it may be possible to create new materials with interesting optical and electronic properties.

    Synthesis of Conjugated Polymers: The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to create conjugated polymers. These materials could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

    Development of Fluorescent Probes: By introducing fluorophores or manipulating the electronic structure of the pyrrole ring, derivatives of this compound could be developed as fluorescent probes for detecting specific analytes or for use in cellular imaging. The bromination of chromophores is a known strategy to modulate their photophysical properties. rsc.org

    Modulation of Electronic Properties through Bromination: The presence and position of bromine atoms can significantly impact the electronic properties of aromatic systems. nih.gov Systematic studies on polybrominated derivatives could lead to materials with tailored electronic characteristics.

    Novel Bioorthogonal Chemistry Applications

    Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net The pyrrole scaffold can be incorporated into molecules designed for bioorthogonal applications.

    Development of Bioorthogonal Probes: The propan-1-one moiety could be modified to include a bioorthogonal handle, such as an azide (B81097) or an alkyne, allowing for its attachment to biomolecules via click chemistry. The bromo-pyrrole core could serve as a reporter group or be further functionalized with imaging agents or therapeutic payloads. rsc.org

    Light-Promoted Bioorthogonal Reactions: Recent research has focused on the development of light-promoted bioorthogonal reactions for the synthesis of polysubstituted pyrroles. researchgate.netresearchgate.net This approach offers spatiotemporal control over the labeling of biomolecules. This compound could serve as a scaffold for the development of new photoactivatable bioorthogonal reagents.

    Scaffold for Targeted Drug Delivery: The pyrrole unit could be part of a larger molecule designed for targeted drug delivery. The bioorthogonal handle would allow for conjugation to a targeting ligand (e.g., an antibody or peptide), while the rest of the molecule could carry a cytotoxic agent that is released at the target site. nih.gov

    Q & A

    Q. What are the standard synthetic routes for preparing 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one, and how can reaction efficiency be optimized?

    The Clauson-Kass pyrrole synthesis is a classical method for pyrrole derivatives. For this compound, bromination of a pre-formed pyrrole intermediate (e.g., 1H-pyrrol-2-ylpropan-1-one) using bromine or N-bromosuccinimide (NBS) under controlled conditions is typical. Reaction optimization includes monitoring via TLC (e.g., CH₃Cl:EtOH = 10:1) and adjusting stoichiometry to minimize side products like dibrominated species . Purification often involves acid-base extraction and recrystallization from ethanol/water .

    Q. How is this compound characterized using spectroscopic techniques?

    • ¹H NMR : The pyrrole protons (δ 6.5–7.5 ppm) and ketone carbonyl (δ 2.0–2.5 ppm for adjacent CH₃) are key signals.
    • IR : A strong C=O stretch (~1700 cm⁻¹) confirms the ketone group.
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (C₇H₈BrNO = 218.05 g/mol). Cross-referencing with X-ray crystallography (if available) resolves ambiguities .

    Q. What safety protocols are critical when handling this compound in the lab?

    Use PPE (gloves, goggles, lab coat) to avoid skin contact. Work in a fume hood due to potential volatility. Waste must be segregated and disposed via certified hazardous waste services. Brominated compounds may release toxic fumes under decomposition .

    Advanced Research Questions

    Q. How can crystallographic data refinement (e.g., using SHELX) resolve structural ambiguities in this compound?

    SHELX software refines crystal structures by optimizing parameters like bond lengths, angles, and thermal displacement. For example, triclinic crystal systems (space group P1) require careful handling of twinning and disorder. H-atoms are often placed geometrically (C–H = 0.93 Å) and refined using a riding model, with Uiso values tied to carrier atoms .

    Q. What strategies optimize bromination reactions to avoid over-bromination or side products?

    Use controlled stoichiometry (e.g., 1:1 molar ratio of substrate to bromine) and mild brominating agents like phenyltrimethylammonium tribromide (PTT) in dry THF. Monitor reaction progress via TLC and quench excess bromine with sodium thiosulfate. Low temperatures (0–5°C) suppress di-substitution .

    Q. How do solvent polarity and reaction time influence the compound’s synthetic yield?

    Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic bromination kinetics. Extended reaction times (>24 h) may increase byproducts; kinetic studies using aliquots at intervals (e.g., 3 h, 6 h) identify optimal duration. For example, THF provides a balance between solubility and reactivity for bromopyrrole synthesis .

    Q. How can data contradictions between spectroscopic and computational models be resolved?

    Discrepancies in NMR or IR data may arise from conformational flexibility or crystal packing effects. Validate with single-crystal X-ray diffraction (SCXRD) to confirm bond geometries. For example, SCXRD of related brominated pyrroles confirms planarity of the pyrrole ring and ketone orientation .

    Q. What role does polymorphism play in the compound’s reactivity and stability?

    Polymorphs (e.g., monoclinic vs. triclinic) exhibit differences in melting points and dissolution rates. Stability studies under humidity/temperature variations (e.g., TGA/DSC) identify the most stable form. For hygroscopic derivatives, storage under inert atmosphere (N₂/Ar) is recommended .

    Methodological Tables

    Q. Table 1. Key Crystallographic Parameters for Brominated Pyrrole Derivatives

    ParameterValue (Example)Source
    Space groupP1 (triclinic)
    Unit cell volume1009.31 ų
    R-factorR = 0.043, wR = 0.111
    Refinement softwareSHELXL-2018

    Q. Table 2. Reaction Optimization for Bromination

    ConditionOptimal ValueImpact on Yield
    SolventTHF85–90%
    Temperature25°C (room temperature)Minimal byproducts
    Brominating agentPTTHigh selectivity
    Reaction time3–6 h>95% conversion
    Source

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.